molecular formula C10H11ClN2O B195810 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 62780-89-6

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B195810
CAS RN: 62780-89-6
M. Wt: 210.66 g/mol
InChI Key: GUMPYDGUYXOYML-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the empirical formula C10H11ClN2O . It has a molecular weight of 210.66 . The compound forms crystals .


Molecular Structure Analysis

The SMILES string representation of the compound is ClCCCN1C(=O)Nc2ccccc12 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound forms crystals . More detailed physical and chemical properties were not found in the available resources .

Scientific Research Applications

  • Antioxidant and Cytoprotective Activities : Certain benzimidazole derivatives, including 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one, have shown significant antioxidant and cytoprotective effects, comparable to those of quercetin. These effects are potentially beneficial for hepatoprotection (Anastassova et al., 2016).

  • Synthesis of Azaheterocycles : These compounds are utilized in the regioselective synthesis of seven-, eight-, and nine-membered azaheterocycles, which are important in medicinal chemistry (Demydchuk et al., 2006).

  • Structural Characterization : Structural characterization studies of benzimidazole derivatives have been conducted, contributing to the understanding of their chemical properties and potential applications in various fields (Rong et al., 2013).

  • Immunostimulatory Activity : Certain benzimidazole derivatives have shown immunostimulatory activity, suggesting potential applications in immunotherapy and cancer treatment (Tagliabue et al., 1978).

  • CRF1 Receptor Antagonists : Benzimidazoles have been synthesized as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists, indicating potential use in treating stress-related disorders (Mochizuki et al., 2016).

  • Polymer Synthesis : They have been used in the synthesis of novel homopolymers and copolymers, indicating applications in materials science (Mir et al., 2012).

  • Anti-Nauseant and Gastrokinetic Agent : One specific compound, domperidone, has been developed as an effective anti-nauseant and gastrokinetic agent for treating dyspepsia and vomiting (Reyntjens et al., 1978).

  • Anticancer Agents : Benzimidazole derivatives, including 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, have shown promise as anticancer agents against various cancer cell lines (Kalalbandi & Seetharamappa, 2015).

  • Non-Nucleoside Reverse Transcriptase Inhibitors : These compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) active against both wild-type and mutant strains of HIV-1 (Barreca et al., 2007).

Safety And Hazards

The compound has been classified with hazard statements H302, H317, H341, H373, and H412 . This indicates that it may be harmful if swallowed, may cause an allergic skin reaction, is suspected of causing genetic defects, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for this compound are not available, similar compounds have shown potential in medical applications . For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione has shown high analgesic activity . This suggests that 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and similar compounds could have potential uses in medical research and drug development.

properties

IUPAC Name

3-(3-chloropropyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMPYDGUYXOYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211845
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

62780-89-6
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62780-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062780896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.919
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 13 parts of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylethenyl)-2H-benzimidazol-2-one in 6 parts of a hydrochloric acid solution and 40 parts of ethanol is stirred for 2 hours at room temperature. The reaction mixture is evaporated and the solid residue is crystallized from 2-propanol, yielding 9.5 parts (90%) of 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one; mp. 115° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Jílek, J Holubek, E Svátek, J Metyš… - Collection of …, 1988 - cccc.uochb.cas.cz
11-Chloro-6,11-dihydrodibenzo[b,e]thiepin and its 2-methyl derivative VI were transformed via the 11-(4-ethoxycarbonyl)-1-piperazinyl) compounds IVc and Vc to 11-(1-piperazinyl)…
Number of citations: 9 cccc.uochb.cas.cz
S Sivendran, V Jones, D Sun, Y Wang… - Bioorganic & medicinal …, 2010 - Elsevier
High-throughput screening of 201,368 compounds revealed that 1-(3-(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)propyl)-1H-benzo[d]imidazol-2(3H)-one (SID 7975595) inhibited …
Number of citations: 95 www.sciencedirect.com
R IEMURA, M HoRI, T SAITO… - Chemical and …, 1989 - jstage.jst.go.jp
With the aim of obtaining new H,-antihistaminic agents, transformations of previously reported antihistaminic benzimidazoles were performed on the basis of the concept of bioisosterism…
Number of citations: 30 www.jstage.jst.go.jp
L Curtin Whelan, M Geary… - Journal of …, 2014 - academic.oup.com
A rapid liquid chromatographic method was developed for the determination of oxatomide in its finished active pharmaceutical ingredient form and in the presence of its process …
Number of citations: 1 academic.oup.com

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